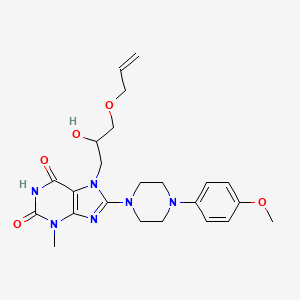

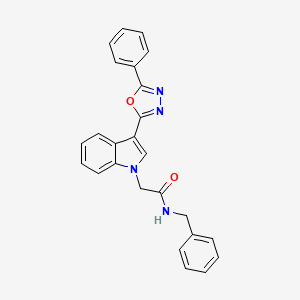

![molecular formula C17H21N3O2 B2648256 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034304-45-3](/img/structure/B2648256.png)

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrole ring and a pyrazine ring, given its classification as a pyrrolopyrazine derivative .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrrolopyrazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Applications De Recherche Scientifique

Enamine Chemistry and Synthetic Applications

Research into enamine chemistry, such as the work by Carlsson and Lawesson (1982), has provided foundational knowledge on the transformation of cyclohexanone derivatives through acylation and condensation reactions. These methodologies have been pivotal in synthesizing α,β-unsaturated aldehydes, which are crucial intermediates in organic synthesis and pharmaceutical research (Carlsson & Lawesson, 1982).

Hydrogen Bonding in Enaminones

The study of hydrogen bonding in enaminones, as investigated by Kubicki et al. (2000), reveals the structural nuances of anticonvulsant enaminones. These insights are instrumental in drug design, especially in understanding the intermolecular interactions that influence drug-receptor affinity and specificity (Kubicki, Bassyouni, & Codding, 2000).

Coupling Agents in Protein Conjugation

The development of heterobifunctional coupling agents, such as the work by Reddy et al. (2005), showcases the application of cyclohexanecarboxamide derivatives in bioconjugate chemistry. These agents facilitate the selective and efficient conjugation of proteins and enzymes, critical for developing therapeutic proteins and diagnostic tools (Reddy et al., 2005).

Potassium Channel Openers

Research by Brown et al. (1993) into potassium channel openers derived from cyclohexanecarbothioic acid demonstrates the therapeutic potential of cyclohexanecarboxamide derivatives in treating hypertension and angina. These compounds provide a novel mechanism of action by modulating potassium channels, highlighting the diverse therapeutic applications of this chemical scaffold (Brown et al., 1993).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-19-10-7-13-8-11-20(17(22)15(13)19)12-9-18-16(21)14-5-3-2-4-6-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDNMZSQRRKLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxychromen-2-one](/img/structure/B2648187.png)

![3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2648188.png)

![4-(Benzo[d]isoxazol-3-yl-methanesulfonyl)-morpholine](/img/structure/B2648190.png)

![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)

![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)